Technical Documentation Center

5-Chloro-6-fluoro-1H-indazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Chloro-6-fluoro-1H-indazole

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-Chloro-6-fluoro-1H-indazole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 5-Chloro-6-fluoro-1H-indazole, a halogenated heterocyclic compound of significant interest in medi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Chloro-6-fluoro-1H-indazole, a halogenated heterocyclic compound of significant interest in medicinal chemistry. While specific experimental data for this precise isomer is limited in publicly accessible literature, this document synthesizes information from closely related analogues and established chemical principles to offer robust predictions of its properties and reactivity. By explaining the causality behind these predictions, this guide serves as an authoritative resource for researchers looking to synthesize, characterize, and utilize this valuable chemical scaffold.

Introduction: The Privileged Indazole Scaffold

The indazole ring system, a fusion of benzene and pyrazole, is recognized as a "privileged scaffold" in drug discovery.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging with a wide array of biological targets through various non-covalent interactions. Consequently, indazole derivatives have been successfully developed into therapeutics for a broad spectrum of diseases, including cancer, inflammation, neurodegenerative disorders, and infectious agents.[1][2][3]

The introduction of halogen substituents, such as chlorine and fluorine, onto the indazole core is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacokinetic properties. Halogens can influence metabolic stability, membrane permeability, and binding affinity to target proteins. 5-Chloro-6-fluoro-1H-indazole represents a specific, strategically halogenated analogue, poised to serve as a key building block for novel therapeutic agents.

Physicochemical and Spectroscopic Profile

The precise experimental determination of the physicochemical properties of 5-Chloro-6-fluoro-1H-indazole is not widely reported. However, we can predict its core characteristics with a high degree of confidence based on established chemical principles and data from structurally similar compounds.

Core Chemical Properties (Predicted)

The following table summarizes the calculated and estimated properties of 5-Chloro-6-fluoro-1H-indazole. These values provide a critical baseline for experimental design, including reaction setup, solvent selection, and purification strategies.

PropertyPredicted ValueBasis for Prediction
Molecular Formula C₇H₄ClFN₂Calculated from structure
Molecular Weight 170.57 g/mol Calculated from atomic weights
Appearance White to off-white or pale yellow solidBased on analogues like 5-Chloro-1H-indazole and 4-Fluoro-1H-indazole.[4][5]
Melting Point 125 - 135 °CEstimated based on the melting points of 5-Chloro-1H-indazole (118-120 °C) and 4-Fluoro-1H-indazole (130-134 °C).[5][6]
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and hot alcohols.Based on the properties of halogenated indazoles which are generally sparingly soluble in water.[4]
pKa ~12.5Estimated based on the predicted pKa of 5-Chloro-1H-indazole (~12.8).[4] The electron-withdrawing fluorine may slightly lower the pKa.
LogP ~2.9Estimated based on the calculated XLogP3 of 5-Chloro-1H-indazole (2.8).[7] The additional fluorine atom is expected to slightly increase lipophilicity.
Predicted Spectroscopic Data

For any newly synthesized compound, unambiguous structural confirmation is paramount. The following are the predicted key spectroscopic features for 5-Chloro-6-fluoro-1H-indazole, which are essential for its characterization.

  • ¹H NMR (in DMSO-d₆): The spectrum is expected to show three distinct signals in the aromatic region and one broad signal for the N-H proton.

    • N-H Proton: A broad singlet appearing downfield, typically >13 ppm.

    • H-3 Proton: A singlet or a narrow doublet around 8.1-8.3 ppm.

    • H-4 Proton: A doublet around 7.8-8.0 ppm. The coupling constant (J) will be influenced by the adjacent fluorine atom (³JH-F ≈ 6-8 Hz).

    • H-7 Proton: A doublet around 7.5-7.7 ppm, also showing coupling to the fluorine atom (⁴JH-F ≈ 8-10 Hz).

  • ¹³C NMR (in DMSO-d₆): Seven distinct carbon signals are expected. The carbons directly attached to the halogens will be most affected.

    • C-6 (C-F bond): Expected to show a large one-bond coupling constant (¹JC-F ≈ 240-250 Hz).

    • C-5 (C-Cl bond): The chemical shift will be influenced by the chlorine substituent.

    • Other carbons will appear at predictable shifts for a disubstituted indazole ring.

  • ¹⁹F NMR (in DMSO-d₆): A single resonance is expected. Its chemical shift will be characteristic of a fluorine atom on a benzene ring. The signal will likely be a doublet of doublets due to coupling with H-4 and H-7.

  • Mass Spectrometry (EI or ESI): The mass spectrum will show a characteristic molecular ion peak [M]⁺ at m/z 170. A prominent [M+2]⁺ peak at m/z 172, with an intensity approximately one-third of the [M]⁺ peak, will be observed due to the natural isotopic abundance of ³⁷Cl.

Synthesis and Reactivity

Proposed Synthetic Workflow

A common and effective method for constructing the indazole core is the Jacobsen-modified Richter synthesis, which involves the diazotization of a substituted aniline followed by cyclization.

G cluster_0 Proposed Synthesis of 5-Chloro-6-fluoro-1H-indazole SM Starting Material: 4-Chloro-5-fluoro-2-methylaniline INT1 Step 1: Acetylation (Acetic Anhydride) SM->INT1 AC N-(4-Chloro-5-fluoro-2-methylphenyl)acetamide INT1->AC INT2 Step 2: Nitration (HNO₃/H₂SO₄) AC->INT2 NC N-(4-Chloro-5-fluoro-2-methyl-6-nitrophenyl)acetamide INT2->NC INT3 Step 3: Diazotization & Cyclization (NaNO₂, Acid) NC->INT3 IND Product: 5-Chloro-6-fluoro-1H-indazole INT3->IND

Caption: Proposed synthetic pathway to 5-Chloro-6-fluoro-1H-indazole.

Detailed Experimental Protocol (Hypothetical)

This protocol is a proposed methodology. Researchers should perform their own risk assessments and optimization studies.

Objective: To synthesize 5-Chloro-6-fluoro-1H-indazole from 4-Chloro-5-fluoro-2-methylaniline.

Step 1: Acetylation of 4-Chloro-5-fluoro-2-methylaniline

  • Dissolve 4-Chloro-5-fluoro-2-methylaniline (1.0 eq) in glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into ice-water and stir until a precipitate forms.

  • Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry to yield N-(4-Chloro-5-fluoro-2-methylphenyl)acetamide.

Causality: The acetylation step protects the amine group, making it less susceptible to oxidation during the subsequent nitration step and ensuring regioselective nitration ortho to the methyl group.

Step 2: Nitration

  • Carefully add the dried acetamide from Step 1 to concentrated sulfuric acid at 0-5 °C, ensuring it fully dissolves.

  • Prepare a nitrating mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the acetamide solution, keeping the temperature below 5 °C.

  • Stir the reaction at 0-5 °C for 1-2 hours.

  • Monitor by TLC. Upon completion, pour the mixture onto crushed ice.

  • Filter the resulting precipitate, wash thoroughly with water, and dry to obtain N-(4-Chloro-5-fluoro-2-methyl-6-nitrophenyl)acetamide.

Causality: The nitration introduces the second nitrogen atom required for the indazole ring. The directing effects of the substituents guide the nitro group to the desired position.

Step 3: Reductive Cyclization / De-acetylation

  • This step can often be accomplished in a one-pot fashion. A common method involves heating the nitro-compound in an acidic medium (like HCl) with a reducing agent (like SnCl₂), which reduces the nitro group to an amine that spontaneously diazotizes and cyclizes, with concomitant hydrolysis of the acetyl group.

  • Alternatively, a base-catalyzed cyclization can be performed. Suspend the nitro-acetamide in an aqueous base (e.g., NaOH solution).

  • Heat the mixture under reflux. The base will hydrolyze the acetyl group and promote the intramolecular cyclization to form the indazole ring system.

  • After cooling, acidify the mixture with HCl to precipitate the product.

  • Collect the crude 5-Chloro-6-fluoro-1H-indazole by filtration, wash with water, and purify by recrystallization (e.g., from an ethanol/water mixture) or column chromatography.

Causality: This final step is the key ring-forming reaction. The choice between acidic or basic conditions depends on the stability of the substituents and potential side reactions. This sequence provides a logical and high-yielding pathway to the target molecule.

Reactivity and Applications in Drug Discovery

5-Chloro-6-fluoro-1H-indazole is an attractive scaffold for creating diverse chemical libraries for high-throughput screening. Its reactivity is centered around the N-H proton and the aromatic ring.

G cluster_0 Key Reactivity and Derivatization cluster_1 N-Substitution cluster_2 C-H Functionalization scaffold 5-Chloro-6-fluoro- 1H-indazole N_Alkylation Alkylation (R-X) scaffold->N_Alkylation R-group for SAR exploration N_Arylation Arylation (Ar-X) (e.g., Buchwald-Hartwig) scaffold->N_Arylation Introduction of aryl moieties C3_Sub Substitution at C3 (e.g., Halogenation) scaffold->C3_Sub Vector for linker attachment C7_Sub Substitution at C7 (e.g., Metalation) scaffold->C7_Sub Modulation of physicochemical properties

Sources

Foundational

The Emergence of a Privileged Scaffold: A Technical Guide to 5-Chloro-6-fluoro-1H-indazole in Modern Drug Discovery

This in-depth technical guide delves into the discovery, history, and multifaceted applications of 5-Chloro-6-fluoro-1H-indazole, a halogenated heterocyclic compound that has garnered significant attention in the field o...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide delves into the discovery, history, and multifaceted applications of 5-Chloro-6-fluoro-1H-indazole, a halogenated heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. Primarily geared towards researchers, scientists, and professionals in drug development, this document will provide a comprehensive overview of its synthesis, physicochemical properties, and its pivotal role as a privileged scaffold, particularly in the development of kinase inhibitors for targeted cancer therapy.

Introduction: The Indazole Core and the Significance of Halogenation

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a well-established "privileged scaffold" in medicinal chemistry. Its structural rigidity, ability to participate in hydrogen bonding, and diverse substitution patterns make it an ideal framework for the design of biologically active molecules. The strategic incorporation of halogen atoms, such as chlorine and fluorine, into the indazole ring system can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Halogenation can enhance metabolic stability, improve membrane permeability, and modulate binding affinity to target proteins, making it a powerful tool in drug design. 5-Chloro-6-fluoro-1H-indazole represents a prime example of a strategically halogenated indazole that has emerged as a key building block in the synthesis of numerous therapeutic agents.

A History Rooted in Kinase Inhibitor Development

The precise, seminal discovery of 5-Chloro-6-fluoro-1H-indazole is not documented in a singular, high-impact publication. Instead, its history is intricately woven into the broader narrative of the development of indazole-based kinase inhibitors. The indazole scaffold itself was first synthesized by Emil Fischer in 1883. However, the exploration of halogenated indazoles, including the 5-chloro-6-fluoro derivative, gained momentum in the late 20th and early 21st centuries with the rise of targeted cancer therapies.

Protein kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. This has made them a prime target for drug development. The indazole core has proven to be an excellent scaffold for designing potent and selective kinase inhibitors. The specific substitution pattern of 5-Chloro-6-fluoro-1H-indazole offers a unique combination of electronic and steric properties that have been exploited in the design of inhibitors for various kinases, including but not limited to, receptor tyrosine kinases (RTKs) and serine/threonine kinases. Its emergence can be traced through the patent literature and medicinal chemistry publications focused on the structure-activity relationships (SAR) of kinase inhibitors.

Synthesis and Physicochemical Properties

The synthesis of 5-Chloro-6-fluoro-1H-indazole can be achieved through several synthetic routes, often starting from commercially available substituted anilines or toluenes. A common and efficient method involves the diazotization of a suitably substituted aniline followed by intramolecular cyclization.

Representative Synthetic Protocol:

A plausible and commonly employed synthetic route is the Jacobson indazole synthesis, which involves the cyclization of a 2-alkyl- or 2-acyl-substituted diazonium salt. For 5-Chloro-6-fluoro-1H-indazole, a potential starting material would be 2-amino-4-chloro-5-fluorotoluene.

Step 1: Diazotization of 2-amino-4-chloro-5-fluorotoluene

In a typical procedure, 2-amino-4-chloro-5-fluorotoluene is dissolved in an acidic medium, such as a mixture of hydrochloric acid and water, and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

Step 2: Intramolecular Cyclization

The resulting diazonium salt solution is then carefully neutralized or made slightly basic, often with a mild base like sodium acetate. This promotes the intramolecular cyclization to form the 1H-indazole ring system. The crude product is then typically isolated by filtration or extraction and purified by recrystallization or column chromatography.

Experimental Workflow for a Generic Indazole Synthesis

start Start: 2-Substituted Aniline diazotization Diazotization (NaNO2, HCl, 0-5 °C) start->diazotization cyclization Intramolecular Cyclization (Base or Heat) diazotization->cyclization workup Work-up & Purification (Extraction, Chromatography) cyclization->workup product Product: 1H-Indazole workup->product

Caption: A generalized workflow for the synthesis of 1H-indazoles.

Physicochemical Properties:

While specific experimental data for 5-Chloro-6-fluoro-1H-indazole is not compiled in a single public database, its properties can be estimated based on closely related analogs and computational predictions.

PropertyValueSource
Molecular FormulaC₇H₄ClFN₂-
Molecular Weight170.58 g/mol -
AppearanceLikely a white to off-white crystalline solidGeneral observation for similar compounds
Melting PointNot publicly available-
SolubilitySparingly soluble in water, soluble in organic solvents like DMSO and DMFGeneral observation for similar compounds
pKaEstimated to be around 12-13 for the N-H protonComputational Prediction
Spectroscopic Characterization:

The structure of 5-Chloro-6-fluoro-1H-indazole would be confirmed using standard spectroscopic techniques:

  • ¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons on the indazole ring system. The chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the seven carbon atoms in the molecule.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the chlorine atom.

  • Infrared Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for N-H stretching, C-H aromatic stretching, and C=C aromatic stretching vibrations.

A Privileged Scaffold in Kinase Inhibitor Design

5-Chloro-6-fluoro-1H-indazole has emerged as a valuable building block in the design of kinase inhibitors due to its ability to form key interactions within the ATP-binding pocket of various kinases. The indazole nitrogen atoms can act as both hydrogen bond donors and acceptors, while the chloro and fluoro substituents can engage in halogen bonding and other non-covalent interactions, contributing to high binding affinity and selectivity.

Signaling Pathway Example: The Role of Kinases in Cancer

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Promotes GrowthFactor Growth Factor GrowthFactor->RTK IndazoleInhibitor 5-Chloro-6-fluoro-1H-indazole-based Inhibitor IndazoleInhibitor->RTK Inhibits

Caption: A simplified signaling pathway illustrating the role of kinases in cancer and the point of intervention for kinase inhibitors.

A notable example of a drug class where the indazole scaffold is prevalent is in the development of inhibitors for kinases such as anaplastic lymphoma kinase (ALK) and c-Met. The 5-chloro-6-fluoro substitution pattern can be crucial for achieving the desired potency and selectivity profile for these targets.

Conclusion and Future Perspectives

5-Chloro-6-fluoro-1H-indazole stands as a testament to the power of strategic molecular design in modern drug discovery. While its specific discovery may not be a singular event, its impact is evident in the numerous patents and publications that utilize it as a key building block for the development of life-saving medicines. As our understanding of the molecular drivers of disease continues to evolve, the demand for versatile and tunable chemical scaffolds like 5-Chloro-6-fluoro-1H-indazole will undoubtedly grow. Future research will likely focus on exploring novel synthetic routes to this and other halogenated indazoles, as well as expanding their application to a wider range of therapeutic targets.

References

  • Bell, S. C., & Gochman, C. (1970). Indazole-5-sulfonamides. U.S. Patent No. 3,541,110. Washington, DC: U.S.
  • Fischer, E. (1883). Ueber die Hydrazinverbindungen. Berichte der deutschen chemischen Gesellschaft, 16(1), 651-661.
  • Gaikwad, N. D., et al. (2015). Recent medical research and development studies resulted in the production of indazole derivatives for the treatment of osteoporosis, inflammatory diseases and neurodegenerative disorders. Drug and Chemical Toxicology, 43(6), 569-585.
  • Google Patents. (n.d.). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Google Patents. (n.d.). Indazole derivatives.
  • Google Patents. (n.d.). Indazole derivatives.
  • Köksal, Z., & Alim, Z. (2020). In vitro inhibition of bovine milk lactoperoxidase by some indazole derivatives. Drug and Chemical Toxicology, 43(6), 569-585.
  • MDPI. (2023).
  • National Center for Biotechnology Information. (n.d.). 1H-Indazole, 5-chloro-. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Bromo-6-fluoro-1H-indazole. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel 1h-indazole compound. PubChem Patent Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

  • Singh, U. P., & Singh, P. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(10), 1637-1654.
  • Singampalli, A., et al. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
Exploratory

Mechanistic Role of 5-Chloro-6-fluoro-1H-indazole: A Privileged Scaffold in Kinase & KRAS Inhibitor Design

The following technical guide details the mechanistic role, synthesis, and pharmacophoric utility of 5-Chloro-6-fluoro-1H-indazole . [1] Executive Summary 5-Chloro-6-fluoro-1H-indazole is not a standalone marketed drug b...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanistic role, synthesis, and pharmacophoric utility of 5-Chloro-6-fluoro-1H-indazole .

[1]

Executive Summary

5-Chloro-6-fluoro-1H-indazole is not a standalone marketed drug but a high-value pharmacophore scaffold and chemical intermediate used critically in the synthesis of next-generation targeted therapies.[1] It features prominently in the design of Tyrosine Kinase Inhibitors (TKIs) (targeting VEGFR, c-Kit) and emerging KRAS G12D inhibitors .[1]

Its "Mechanism of Action" is defined by its role as a Hinge Binder and Metabolic Shield within a larger drug molecule. The specific substitution pattern (5-Cl, 6-F) is engineered to optimize ligand-protein binding affinity, modulate electronic properties, and block metabolic degradation.[1]

Pharmacophore Mechanism of Action

In medicinal chemistry, the 5-Chloro-6-fluoro-1H-indazole core functions as a bioisostere of the purine (adenine) ring system.[1] When incorporated into a drug molecule, it acts through three primary mechanistic pillars:

ATP-Competitive Hinge Binding

The indazole core mimics the adenine ring of ATP, allowing the drug to dock into the ATP-binding pocket of kinases.

  • Interaction: The nitrogen atoms at positions 1 and 2 (N1/N2) serve as hydrogen bond donors/acceptors.

  • Target: These form critical hydrogen bonds with the backbone residues of the kinase hinge region (e.g., Glu/Cys residues), anchoring the inhibitor in the active site.

Metabolic Blockade (The "Fluorine Effect")

The 6-fluoro substituent is a strategic design choice to enhance metabolic stability.[1]

  • Mechanism: The C6 position of the indazole ring is electronically electron-rich and prone to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.[1]

  • Effect: Substituting hydrogen with fluorine (C-F bond energy ~116 kcal/mol vs. C-H ~99 kcal/mol) blocks this metabolic soft spot, significantly increasing the drug's half-life (

    
    ) and oral bioavailability.[1]
    
Electronic & Steric Tuning (The "Chlorine Effect")

The 5-chloro substituent serves a dual purpose:

  • Lipophilicity: It increases the lipophilicity (logP) of the core, improving membrane permeability.

  • Halogen Bonding: The chlorine atom often fills a hydrophobic pocket (e.g., the "gatekeeper" region or solvent-exposed front) within the protein target, contributing to selectivity against off-target kinases.[1]

Structural & Functional Logic (Visualized)

The following diagram illustrates the synthesis logic and the pharmacophoric interactions of the scaffold.

IndazoleMechanism cluster_0 Chemical Structure Properties cluster_1 Biological Consequence Core 5-Chloro-6-fluoro-1H-indazole (Scaffold) N_Hinge N1/N2 Nitrogens (H-Bond Donor/Acceptor) Core->N_Hinge C5_Cl 5-Chloro Substituent (Hydrophobic/Steric Fill) Core->C5_Cl C6_F 6-Fluoro Substituent (Metabolic Blockade) Core->C6_F Binding High Affinity Hinge Binding (ATP Competition) N_Hinge->Binding Anchors to Kinase Hinge Selectivity Target Selectivity (Gatekeeper Interaction) C5_Cl->Selectivity Optimizes hydrophobic fit Stability Resistant to P450 Oxidation (Increased t1/2) C6_F->Stability Blocks C6 Hydroxylation

Figure 1: Mechanistic contributions of the specific substituents on the indazole core.[1]

Synthesis Protocol

The synthesis of 5-Chloro-6-fluoro-1H-indazole is a critical industrial workflow, typically starting from aniline derivatives.[1] The following protocol is adapted from patent literature (e.g., US20190233440A1) for high-purity intermediate generation.

Reaction Scheme
  • Halogenation: Regioselective chlorination of the aniline precursor.

  • Cyclization: Formation of the indazole ring via diazotization.

Step-by-Step Methodology

Precursor: 3-Bromo-5-fluoro-2-methylaniline (CAS: Starting Material)[1]

Step 1: Chlorination (NCS) [1]
  • Reagents: N-Chlorosuccinimide (NCS), Isopropyl Alcohol (IPA).

  • Protocol:

    • Dissolve 3-bromo-5-fluoro-2-methylaniline in IPA.[1]

    • Add NCS (1.1 equivalents) slowly.

    • Heat the mixture to 80°C for 2 hours.

    • Observation: The solution darkens. Monitor via LCMS for conversion to 3-bromo-4-chloro-5-fluoro-2-methylaniline.[1][2]

    • Workup: Concentrate under reduced pressure. Purify via silica gel chromatography (EtOAc/Heptane 15:85).

    • Yield: ~49% (Yellow solid).

Step 2: Indazole Ring Closure (Diazotization) [1]
  • Reagents: Sodium Nitrite (NaNO₂), Acetic Acid (AcOH).[2]

  • Protocol:

    • Dissolve the Step 1 intermediate in Acetic Acid.

    • Add NaNO₂ (1.3 equivalents) at room temperature.

    • Stir for 7 hours . The reaction proceeds via an intramolecular cyclization of the diazonium salt.

    • Workup: Concentrate to remove AcOH. Purify via flash chromatography (EtOAc/Petroleum Ether 20:80).

    • Product: 4-Bromo-5-chloro-6-fluoro-1H-indazole (or the de-brominated 5-chloro-6-fluoro analog depending on reduction conditions).

    • Validation: 1H NMR (DMSO-d6) should show the characteristic indazole proton singlet at ~8.10 ppm.

Quantitative Data: Physicochemical Profile

The following properties define the scaffold's suitability for drug development.

PropertyValue (Approx.)Significance
Molecular Weight 170.57 g/mol Low MW allows for "Fragment-Based Drug Discovery" (FBDD).[1]
LogP (Lipophilicity) ~2.3Ideal range for oral absorption and cell membrane penetration.
pKa (Indazole NH) ~13.8Weakly acidic; remains neutral at physiological pH, aiding passive transport.
H-Bond Donors 1 (NH)Critical for Hinge Binding.[1]
H-Bond Acceptors 1 (N2)Critical for Hinge Binding.[1]
Metabolic Stability HighEnhanced by C6-Fluorine substitution.[1]

Applications in Drug Discovery

This scaffold is explicitly referenced in the development of inhibitors for:

  • KRAS G12D: Recent patents (e.g., Mirati Therapeutics, Pfizer) utilize this core to build molecules that bind to the switch-II pocket of mutant KRAS proteins.

  • c-Kit / VEGFR: The indazole core is a structural analog to the core found in Axitinib and Pazopanib , providing potent inhibition of angiogenesis pathways.

Synthesis Workflow Diagram

SynthesisPath Start Start: 3-Bromo-5-fluoro-2-methylaniline Step1 Step 1: Chlorination (NCS, IPA, 80°C) Start->Step1 Inter1 Intermediate: 3-Bromo-4-chloro-5-fluoro-2-methylaniline Step1->Inter1 Step2 Step 2: Cyclization (NaNO2, AcOH, RT) Inter1->Step2 Final Product: 4-Bromo-5-chloro-6-fluoro-1H-indazole (Scaffold Core) Step2->Final

Figure 2: Synthetic route for the generation of the halogenated indazole core.

References

  • US Patent 20190233440A1 . Substituted Quinazoline and Pyridopyrimidine Derivatives Useful as Anticancer Agents. Google Patents. Link

  • US Patent 20240239788A1 . Small Molecule Inhibitors of KRAS G12D Mutant. Google Patents. Link

  • PubChem Compound Summary . 5-Bromo-6-fluoro-1H-indazole. National Center for Biotechnology Information. Link[1]

  • Taylor & Francis Online . Indazole – Knowledge and References. Journal of Enzyme Inhibition and Medicinal Chemistry. Link[1]

  • Beilstein Journal of Organic Chemistry . Synthesis of 1-indanones with a broad range of biological activity. Link[1]

Sources

Foundational

safety and handling of 5-Chloro-6-fluoro-1H-indazole

An In-depth Technical Guide to the Safe Handling of 5-Chloro-6-fluoro-1H-indazole Introduction: 5-Chloro-6-fluoro-1H-indazole is a substituted heterocyclic compound that serves as a critical building block in modern medi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 5-Chloro-6-fluoro-1H-indazole

Introduction: 5-Chloro-6-fluoro-1H-indazole is a substituted heterocyclic compound that serves as a critical building block in modern medicinal chemistry and drug development.[1][2] Its structural motif is of significant interest to researchers developing novel therapeutic agents. As with many specialized research chemicals, comprehensive toxicological and safety data for 5-Chloro-6-fluoro-1H-indazole is not extensively published. This guide provides a robust framework for its safe handling, grounded in the principles of prudent practice, analysis of data from structurally analogous compounds, and established standards of laboratory safety. It is designed for researchers, chemists, and drug development professionals who may handle this compound or others like it, for which complete hazard information is unavailable. The central tenet of this document is to treat the compound with a high degree of caution, assuming potential hazards based on its chemical class.

Hazard Identification and Risk Assessment

A thorough understanding of potential hazards is the foundation of safe laboratory practice. Due to the limited specific data for 5-Chloro-6-fluoro-1H-indazole, we will infer its hazard profile from GHS (Globally Harmonized System) classifications of closely related halogenated indazoles.

1.1. Physicochemical Properties While extensive experimental data is scarce, the basic properties can be summarized. This information is crucial for understanding its physical behavior during handling and storage.

PropertyValue / DescriptionSource
Molecular Formula C₇H₄ClFN₂-
Molecular Weight 170.57 g/mol -
Physical Form Expected to be a solid at room temperature.
Storage Store in a dry, cool, and well-ventilated place; keep container tightly closed.[3][4]Echemi, Sigma-Aldrich

1.2. Inferred Toxicological Profile The primary hazards associated with halogenated indazoles are acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system.[5][6][7] The causality stems from the nature of halogenated aromatic heterocyclic compounds, which can interact with biological macromolecules, leading to irritation and toxic effects. The following GHS classifications, derived from close analogs, should be assumed for 5-Chloro-6-fluoro-1H-indazole until specific data proves otherwise.

Hazard ClassGHS Hazard StatementRationale and Field Insight
Acute Toxicity, Oral H302: Harmful if swallowed.[5][7][8]Many functionalized small molecules can be orally toxic. Accidental ingestion is a critical risk that must be mitigated through strict hygiene protocols.
Skin Corrosion/Irritation H315: Causes skin irritation.[5][6][7][8]Halogenated aromatics can defat the skin or act as sensitizers. Prolonged or repeated contact should always be avoided.
Serious Eye Damage/Irritation H319: Causes serious eye irritation.[5][6][7][8]The eyes are highly sensitive to fine chemical dust. Direct contact can cause significant, potentially irreversible, damage.
Specific Target Organ Toxicity H335: May cause respiratory irritation.[5][6][7][8][9]Inhalation of fine dust can irritate the mucosal surfaces of the respiratory tract. This is a primary exposure route when handling solids.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is essential. The "Hierarchy of Controls" is a fundamental principle in occupational safety that prioritizes the most effective control measures.

2.1. The Hierarchy of Controls For handling novel research chemicals where hazards are not fully characterized, we rely heavily on engineering controls and PPE. Elimination and substitution are often not feasible in a research context.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls (Most to Least Effective) Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Elimination->Substitution Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) Administrative->PPE

Caption: Figure 1. The Hierarchy of Controls prioritizes safety measures.

2.2. Primary Engineering Controls: The Chemical Fume Hood Core Directive: All manipulations of 5-Chloro-6-fluoro-1H-indazole, including weighing, transfers, and solution preparation, must be performed inside a certified chemical fume hood.

Causality: A fume hood serves as the primary containment device. It protects the user from inhaling hazardous dusts and protects the laboratory environment from contamination by maintaining a negative pressure environment and exhausting air outside the building.

2.3. Personal Protective Equipment (PPE) Protocol PPE is the last line of defense and must be used in conjunction with engineering controls. The following PPE is mandatory when handling 5-Chloro-6-fluoro-1H-indazole.

  • Body Protection: A flame-resistant lab coat, fully buttoned.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. It is crucial to double-check glove compatibility with any solvents being used. Always inspect gloves for tears or punctures before use and remove them before leaving the laboratory area.

  • Eye/Face Protection: Wear tightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[3] A face shield should be worn over goggles during procedures with a higher risk of splashing.[10]

  • Respiratory Protection: If engineering controls fail or when weighing large quantities of the solid outside of a containment device (not recommended), a full-face respirator with an appropriate particulate filter should be used.[3]

Standard Operating Procedures (SOPs) for Handling and Storage

Well-defined workflows are critical to ensuring safety and reproducibility.

3.1. Storage and Incompatibilities

  • Storage: Upon receipt, store the container in a cool, dry, and well-ventilated area, away from incompatible materials.[3][4] The storage temperature should be maintained between 2-8°C for long-term stability.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and acid chlorides, which may cause vigorous or exothermic reactions.[6][9][11]

3.2. Workflow for Weighing and Solution Preparation This workflow is designed to minimize exposure and prevent contamination.

Weighing_Workflow cluster_1 Safe Weighing & Dissolution Protocol A 1. Don Full PPE (Goggles, Lab Coat, Gloves) B 2. Prepare Work Area (Inside Fume Hood, absorbent liner) A->B C 3. Weigh Compound (Use anti-static weigh boat) B->C D 4. Transfer to Vessel (Carefully add to flask) C->D E 5. Add Solvent (Slowly, to avoid splashing) D->E F 6. Clean Up (Wipe surfaces, dispose of waste) E->F G 7. Doff PPE & Wash Hands (Properly remove and discard gloves) F->G

Caption: Figure 2. Step-by-step workflow for safely handling solid compounds.

Experimental Protocol: Weighing and Dissolving

  • Preparation: Don all required PPE as described in Section 2.3. Prepare the work surface inside the chemical fume hood by laying down an absorbent, disposable liner.

  • Weighing: Tare an appropriate weighing vessel (e.g., anti-static weigh boat or glassine paper) on an analytical balance placed inside the hood or in a draft shield. Carefully transfer the desired amount of 5-Chloro-6-fluoro-1H-indazole to the vessel using a clean spatula. Avoid creating airborne dust.

  • Transfer: Carefully transfer the weighed solid into the reaction or storage flask.

  • Dissolution: Add the desired solvent to the flask slowly to avoid splashing.

  • Cleanup: Dispose of the used weigh boat and any contaminated materials in the designated solid hazardous waste container. Wipe down the spatula and work surface.

  • Final Steps: Close the fume hood sash. Properly remove and dispose of gloves, followed by washing hands thoroughly.

Emergency Procedures

Preparedness is key to mitigating the impact of an accidental release or exposure.

4.1. Spill Response The appropriate response depends on the scale and location of the spill.

Spill_Response cluster_2 Spill Response Decision Flowchart Start Spill Occurs Check_Location Is spill contained in fume hood? Start->Check_Location Minor_Spill Minor Spill Protocol: 1. Alert others 2. Absorb/Sweep up 3. Decontaminate area 4. Dispose of waste Check_Location->Minor_Spill Yes Major_Spill Major Spill Protocol: 1. Evacuate area 2. Alert others 3. Contact EHS/Safety Officer 4. Deny entry Check_Location->Major_Spill No

Caption: Figure 3. Decision-making process for chemical spills.

Protocol for a Minor Spill (Contained within a fume hood):

  • Ensure PPE is worn.

  • Gently cover the spill with an absorbent material for liquids or carefully sweep up the solid to avoid creating dust.[6][9]

  • Place the contaminated material into a sealed container for hazardous waste disposal.

  • Decontaminate the area with an appropriate solvent and wipe clean.

4.2. First Aid Measures Immediate and correct first aid can significantly reduce the severity of an injury from chemical exposure.

Exposure RouteFirst Aid ProtocolWhen to Seek Medical Attention
Inhalation Move the affected person to fresh air at once.[3][12] If breathing is difficult, administer oxygen if trained to do so.[12]If symptoms (e.g., coughing, shortness of breath) persist or if the person is not breathing, seek immediate medical attention.[3][12]
Skin Contact Immediately remove contaminated clothing.[3][13] Wash the affected area with soap and plenty of water.[9]If irritation develops and persists, seek medical attention.[9]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][9][13]Seek immediate medical attention regardless of symptom severity.[9][12]
Ingestion Rinse mouth thoroughly with water.[3][9] Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[3][9]Seek immediate medical attention.[3]

Waste Disposal

All waste containing 5-Chloro-6-fluoro-1H-indazole, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a compatible, labeled, sealed solvent waste container.

  • Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor, in accordance with local, state, and federal regulations.

Conclusion: While 5-Chloro-6-fluoro-1H-indazole is a valuable tool in research and development, its incomplete safety profile necessitates a cautious and proactive approach to handling. By adhering to the principles outlined in this guide—utilizing robust engineering controls, wearing appropriate PPE, following established SOPs, and being prepared for emergencies—researchers can effectively minimize risk and ensure a safe laboratory environment. The causality is clear: diligent preparation and adherence to protocol are directly linked to the prevention of chemical exposure and injury.

References

  • BASF. (2026). Safety data sheet according to the United Nations' Globally Harmonized System (UN GHS).
  • Echemi. (n.d.). 6-Chloro-5-fluoro-1H-indazole SDS, 937047-36-4 Safety Data Sheets.
  • Echemi. (2024). 5-bromo-6-fluoro-1h-indazole.
  • Capot Chemical Co., Ltd. (n.d.). MSDS of 4-Bromo-5-chloro-6-methyl-1H-indazole.
  • Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. NIOSH.
  • Canadian Centre for Occupational Health and Safety (CCOHS). (n.d.). First Aid for Chemical Exposures.
  • Fisher Scientific. (2025). Indazole Safety Data Sheet.
  • WorkSafeBC. (2025). Table of exposure limits for chemical and biological substances.
  • Apollo Scientific. (2023). 4-Bromo-6-chloro-1H-indazole Safety Data Sheet.
  • ChemScene. (n.d.). 5-Bromo-4-fluoro-1-methyl-1H-indazole Safety Information.
  • Acros Organics. (2025). 6-Amino-3-chloro-1H-indazole Safety Data Sheet.
  • AiFChem. (n.d.). 5-Bromo-6-fluoro-1-methyl-1H-indazole Safety Data.
  • PMC. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • PubChem. (n.d.). 1H-Indazole, 5-chloro- Safety and Hazards.
  • Albert Kerbl GmbH. (n.d.). Protective Equipment.
  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Sigma-Aldrich. (n.d.). 6-Bromo-7-fluoro-1H-indazole.

Sources

Protocols & Analytical Methods

Method

The Indazole Scaffold: A Privileged Structure in the Development of Polo-like Kinase 4 (PLK4) Inhibitors for Cancer Therapy

Introduction: The Significance of the Indazole Moiety in Oncology Drug Discovery The indazole ring system, a bicyclic heteroaromatic structure, has emerged as a "privileged scaffold" in medicinal chemistry, particularly...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Indazole Moiety in Oncology Drug Discovery

The indazole ring system, a bicyclic heteroaromatic structure, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of protein kinase inhibitors for cancer treatment.[1][2] Its unique electronic properties and ability to form key hydrogen bonding interactions with the hinge region of kinase active sites make it an ideal starting point for the development of potent and selective therapeutic agents.[2] Halogenated indazoles, such as those containing chloro- and fluoro-substitutions, are of particular interest as these modifications can significantly influence the compound's potency, selectivity, and pharmacokinetic properties.[3] While the specific molecule 5-Chloro-6-fluoro-1H-indazole is a commercially available building block, this application note will focus on a well-characterized clinical candidate that embodies the therapeutic potential of the substituted indazole scaffold: the Polo-like Kinase 4 (PLK4) inhibitor, CFI-400945.

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication during the cell cycle.[4][5] Overexpression of PLK4 is a common feature in various cancers, leading to centrosome amplification, chromosomal instability, and aneuploidy, which are hallmarks of tumorigenesis.[5][6] Consequently, inhibiting PLK4 has become a promising therapeutic strategy to selectively induce mitotic errors and subsequent cell death in cancer cells.[6][7]

This application note will provide a detailed overview of the application of indazole-based compounds in the context of PLK4 inhibition, using CFI-400945 as a primary exemplar. We will delve into the mechanism of action, provide detailed protocols for relevant assays, and discuss the therapeutic rationale for targeting PLK4 in cancer.

The Indazole Scaffold in PLK4 Inhibition: The Case of CFI-400945

CFI-400945 is a first-in-class, orally bioavailable, and highly potent ATP-competitive inhibitor of PLK4.[5] It features a substituted indazole core that is crucial for its high-affinity binding to the kinase domain of PLK4.[2] The development of CFI-400945 highlights the power of structure-based drug design and the versatility of the indazole scaffold in achieving both high potency and selectivity.[8]

Mechanism of Action: Disrupting Centriole Duplication

PLK4 is a critical regulator of the formation of new centrioles, which are essential for the assembly of the mitotic spindle.[4] The kinase activity of PLK4 is tightly regulated to ensure that centriole duplication occurs only once per cell cycle.[5] In cancer cells with elevated PLK4 levels, this process can become dysregulated.

CFI-400945 binds to the ATP-binding pocket of PLK4, preventing the phosphorylation of its downstream substrates that are necessary for centriole formation.[6] The consequences of PLK4 inhibition by CFI-400945 are dose-dependent:

  • Partial Inhibition (Low Doses): Incomplete inhibition of PLK4 can paradoxically lead to centrosome amplification. This is because PLK4 autophosphorylates to promote its own degradation, and partial inhibition can disrupt this process, leading to an accumulation of active kinase and the formation of extra centrioles.[1][9]

  • Complete Inhibition (High Doses): At higher concentrations, CFI-400945 leads to a failure of centriole duplication, resulting in cells with a reduced number of or no centrosomes.[1]

Both outcomes, centrosome amplification and depletion, lead to mitotic defects, such as the formation of multipolar spindles, chromosome mis-segregation, and ultimately, mitotic catastrophe and apoptotic cell death in cancer cells.[6][7]

Signaling Pathway and Experimental Workflow

The central role of PLK4 in centriole duplication and the mechanism of its inhibition can be visualized in the following diagrams:

PLK4 Signaling Pathway cluster_0 Normal Cell Cycle cluster_1 Cancer Cell with PLK4 Overexpression G1 Phase G1 Phase S Phase S Phase G2 Phase G2 Phase M Phase M Phase PLK4 PLK4 Centriole_Duplication Centriole Duplication PLK4->Centriole_Duplication Regulates Mitotic_Spindle Bipolar Mitotic Spindle Centriole_Duplication->Mitotic_Spindle Leads to Cell_Division Normal Cell Division Mitotic_Spindle->Cell_Division PLK4_over PLK4 Overexpression Centrosome_Amp Centrosome Amplification PLK4_over->Centrosome_Amp Aneuploidy Aneuploidy & Tumorigenesis Centrosome_Amp->Aneuploidy

Caption: PLK4's role in normal cell cycle and cancer.

Experimental Workflow for PLK4 Inhibitor cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Kinase_Assay Biochemical PLK4 Kinase Assay Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Kinase_Assay->Cell_Viability Determine IC50 Centrosome_Staining Immunofluorescence for Centrosomes (γ-tubulin) Cell_Viability->Centrosome_Staining Confirm On-Target Effect Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Centrosome_Staining->Apoptosis_Assay Assess Downstream Effects Xenograft_Model Tumor Xenograft Model in Mice Drug_Administration Oral Administration of Inhibitor Xenograft_Model->Drug_Administration Tumor_Measurement Tumor Volume Measurement Drug_Administration->Tumor_Measurement Toxicity_Assessment Toxicity Assessment (e.g., Body Weight) Drug_Administration->Toxicity_Assessment

Caption: Workflow for evaluating a PLK4 inhibitor.

Quantitative Data Summary

The following table summarizes the inhibitory activity of CFI-400945 and other indazole-based PLK4 inhibitors.

CompoundTargetIC50 (nM)Ki (nM)Cell Line (Example)Cellular EffectReference
CFI-400945 PLK42.80.26Ewing's Sarcoma CellsApoptosis, G2/M arrest[10]
CFI-400945 Aurora B98--Off-target effect[10]
Centrinone PLK4-0.16Melanoma Cellsp53-dependent cell cycle arrest[10]
Compound C05 PLK4< 0.1-IMR-32 (Neuroblastoma)Apoptosis, S/G2 phase arrest[11]
Compound K22 PLK40.1-MCF-7 (Breast Cancer)Anti-proliferative[2]

Experimental Protocols

Protocol 1: In Vitro PLK4 Kinase Inhibition Assay (Biochemical Assay)

This protocol is designed to determine the direct inhibitory effect of a compound on the enzymatic activity of PLK4.

Principle: This assay measures the phosphorylation of a substrate by recombinant PLK4 in the presence of ATP. The amount of phosphorylation is quantified, and the inhibition by the test compound is determined.

Materials:

  • Recombinant human PLK4 enzyme

  • PLK4 substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compound (e.g., CFI-400945) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega, which measures ADP production)

  • 384-well plates (white, low-volume)

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

  • In a 384-well plate, add 1 µL of the diluted test compound or DMSO (for control wells) to each well.

  • Add 5 µL of a solution containing the PLK4 enzyme and substrate in assay buffer to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution in assay buffer to each well. The final ATP concentration should be at or near the Km for PLK4.

  • Incubate the plate at room temperature for 1-2 hours.

  • Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding a reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of a detection reagent to convert ADP to ATP and then measure the newly synthesized ATP via a luciferase reaction.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Self-Validation:

  • Include positive controls (known PLK4 inhibitor) and negative controls (DMSO vehicle).

  • Ensure the Z'-factor for the assay is > 0.5, indicating a robust assay window.

  • Confirm that the signal is linear with respect to both time and enzyme concentration in preliminary experiments.

Protocol 2: Cellular Assay for PLK4 Inhibition - Immunofluorescence Staining of Centrosomes

This protocol assesses the on-target effect of a PLK4 inhibitor by visualizing its impact on centriole/centrosome numbers in cultured cancer cells.

Principle: Cancer cells are treated with the test compound, and then the centrosomes are visualized by immunofluorescence microscopy using an antibody against a centrosomal marker, such as γ-tubulin. The number of centrosomes per cell is then quantified.

Materials:

  • Cancer cell line known to be sensitive to PLK4 inhibition (e.g., Ewing's sarcoma cell lines, breast cancer cell lines like MDA-MB-231).[12]

  • Complete cell culture medium

  • Test compound (e.g., CFI-400945)

  • Glass coverslips

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% bovine serum albumin in PBS)

  • Primary antibody: mouse anti-γ-tubulin

  • Secondary antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Seed the cancer cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (and a DMSO vehicle control) for a duration sufficient to observe effects on the cell cycle (e.g., 24-48 hours).

  • After treatment, wash the cells twice with PBS.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

  • Incubate the cells with the primary antibody (anti-γ-tubulin) diluted in blocking buffer overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells twice with PBS.

  • Mount the coverslips onto glass slides using antifade mounting medium.

  • Visualize the cells using a fluorescence microscope. Capture images of the γ-tubulin (centrosomes) and DAPI (nuclei) channels.

  • Quantify the number of centrosomes per cell in at least 100 cells per condition.

Self-Validation:

  • Observe the expected phenotype: at low inhibitor concentrations, an increase in the percentage of cells with >2 centrosomes (centrosome amplification), and at high concentrations, a decrease in the number of centrosomes.

  • The DMSO control should show the majority of cells with 1 or 2 centrosomes.

  • Ensure the specificity of the primary antibody by including a no-primary-antibody control.

Conclusion

The indazole scaffold is a cornerstone in the development of targeted cancer therapies, particularly kinase inhibitors. The clinical candidate CFI-400945 serves as a compelling example of how this privileged structure can be leveraged to create potent and selective inhibitors of critical cancer targets like PLK4. The detailed protocols provided in this application note offer a framework for researchers to evaluate novel indazole-based compounds for their potential as anti-cancer agents. As our understanding of the molecular drivers of cancer deepens, the versatile indazole moiety will undoubtedly continue to be a valuable tool in the arsenal of medicinal chemists and drug discovery professionals.

References

  • My Cancer Genome. (2021, January 28). CFI-400945 in Treating Patients With Advanced Solid Tumors. Retrieved from [Link]

  • Sonnemann, J., et al. (2020). Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing's sarcoma cells. Journal of Cancer Research and Clinical Oncology, 146(12), 3215-3227.
  • Google Patents. (2019). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (CN110452177A).
  • Holland, A. J., et al. (2012). Polo-like kinase 4 controls centriole duplication but does not directly regulate cytokinesis. The Journal of Cell Biology, 198(3), 351-360.
  • Mason, J. M., et al. (2014). Functional characterization of CFI-400945, a potent and selective PLK4 inhibitor, for the treatment of cancer. Cancer Cell, 26(2), 163-176.
  • Li, J., et al. (2023). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry.
  • Patsnap Synapse. (2024, June 21). What are PLK4 inhibitors and how do they work? Retrieved from [Link]

  • Aqua, K., et al. (2021). Role of Polo-Like Kinase 4 (PLK4) in Epithelial Cancers and Recent Progress in its Small Molecule Targeting for Cancer Management. Clinical Cancer Research, 27(21), 5825-5835.
  • O'Connell, C. B., et al. (2018). CFI-400945 is not a selective cellular PLK4 inhibitor. Proceedings of the National Academy of Sciences, 115(44), E10313-E10314.
  • Holland, A. J., & Cleveland, D. W. (2014). Polo-like kinase 4 inhibition: a strategy for cancer therapy? Cancer Cell, 26(2), 153-155.
  • Pauls, R. H., et al. (2023). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 258, 115599.
  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. Bioorganic & Medicinal Chemistry, 88, 117326.
  • Kawakami, M., et al. (2018). Polo-like kinase 4 inhibition produces polyploidy and apoptotic death of lung cancers. Proceedings of the National Academy of Sciences, 115(8), 1913-1918.
  • Linder, E. R., et al. (2023). PLK4 inhibition as a strategy to enhance non-small cell lung cancer radiosensitivity. bioRxiv.
  • Treadwell Therapeutics. (2023). Preclinical characterization and clinical trial of CFI-400945, a polo-like kinase 4 inhibitor, in patients with relapsed/refractory acute myeloid leukemia and higher-risk myelodysplastic neoplasms. Clinical Cancer Research.
  • Sredni, S. T., et al. (2017). In vivo effects of PLK4 inhibitor are enhanced by coadministration of ATM inhibitor. Cancer Research, 77(22), 6247-6258.

Sources

Application

High-Performance Liquid Chromatography Analysis of 5-Chloro-6-fluoro-1H-indazole

Introduction & Scope 5-Chloro-6-fluoro-1H-indazole (CAS: 1305207-97-9) is a critical heterocyclic building block used extensively in the synthesis of kinase inhibitors (e.g., Rho-kinase, MAPK inhibitors) and other small-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

5-Chloro-6-fluoro-1H-indazole (CAS: 1305207-97-9) is a critical heterocyclic building block used extensively in the synthesis of kinase inhibitors (e.g., Rho-kinase, MAPK inhibitors) and other small-molecule therapeutics. The unique substitution pattern of chlorine and fluorine on the indazole core modulates lipophilicity and metabolic stability, but it also presents significant analytical challenges.[1]

Key challenges in analyzing this intermediate include:

  • Regioisomer Resolution: Differentiating the 5-chloro-6-fluoro isomer from potential synthetic byproducts like 4-chloro-5-fluoro or 6-chloro-5-fluoro indazoles.

  • Tautomeric Equilibrium: Indazoles exist in 1H- and 2H-tautomeric forms, which can lead to peak splitting or broadening if the mobile phase pH is not strictly controlled.[1]

  • Hydrophobicity: The halogenated core requires optimized organic modifiers to ensure timely elution without compromising resolution.[1]

This guide provides a validated, stability-indicating RP-HPLC protocol designed to resolve 5-Chloro-6-fluoro-1H-indazole from its common impurities and regioisomers.

Physicochemical Profiling & Method Strategy

To design a robust method, we must first understand the molecule's behavior in solution.[1]

PropertyValue (Approx.)Analytical Implication
Molecular Weight 170.57 g/mol Suitable for UV and MS detection.[1]
LogP ~2.5 - 2.8Moderately lipophilic; requires C18 or Phenyl-Hexyl stationary phase.[1]
pKa (NH) ~11.5 - 12.0The NH proton is acidic due to electron-withdrawing halogens.[1]
pKa (N2) ~1.0 - 2.0Very weakly basic.[1]
UV Max 254 nm, 215 nm254 nm provides high sensitivity and selectivity against non-aromatic solvents.[1]
Method Development Logic
  • Mobile Phase pH: Acidic conditions (pH ~2-3) are chosen to suppress the ionization of the acidic NH group (keeping it neutral) and ensure the basic N2 remains protonated or suppressed depending on the exact pH relative to pKa.[1] This prevents "tautomeric flickering" during the run, sharpening the peak shape.[1]

  • Stationary Phase: A C18 column is the primary choice for hydrophobicity-based separation.[1] However, if regioisomers co-elute, a Phenyl-Hexyl column is recommended to exploit

    
     interactions, which differ subtly between isomers based on halogen positioning.
    

Experimental Protocol

Equipment & Reagents[1]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) with PDA/DAD detector.

  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.[1]

  • Reagents:

    • Acetonitrile (HPLC Grade).[1][2]

    • Water (Milli-Q / HPLC Grade).[1]

    • Formic Acid (98%+, MS Grade) or Phosphoric Acid (85%).[1]

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 0.1% Formic Acid in WaterMaintains pH ~2.7 to stabilize tautomers.
Mobile Phase B Acetonitrile (100%)Strong eluent for halogenated aromatics.[1]
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.[1]
Column Temp 30°CImproves mass transfer and reproducibility.[1]
Injection Volume 5.0 µLPrevents column overload.[1]
Detection UV @ 254 nm (Ref 360 nm)Max absorption for indazole core.[1]
Run Time 20 MinutesSufficient for impurity elution.[1]
Gradient Program

This gradient is designed to retain the polar starting materials (hydrazines) early and elute the lipophilic di-halogenated product mid-run, followed by a wash for highly lipophilic dimers.[1]

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.009010Equilibration
2.009010Isocratic Hold (Polar Impurities)
12.002080Linear Gradient (Product Elution)
15.00595Column Wash
15.109010Return to Initial
20.009010Re-equilibration
Sample Preparation
  • Stock Solution: Weigh 10 mg of 5-Chloro-6-fluoro-1H-indazole into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile.[1] (Conc: 1000 µg/mL).[1]

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A:B (50:50). (Conc: 100 µg/mL).[1]

  • Filtration: Filter through a 0.22 µm PTFE syringe filter before injection.

Method Validation Parameters (Acceptance Criteria)

This method is designed to meet ICH Q2(R1) guidelines.

  • System Suitability:

    • Tailing Factor (

      
      ): < 1.5[1][3]
      
    • Theoretical Plates (

      
      ): > 5000
      
    • % RSD (Retention Time): < 1.0% (n=6)[1]

    • % RSD (Peak Area): < 2.0% (n=6)[1]

  • Linearity:

    
     over range 10–150 µg/mL.[1]
    
  • LOD/LOQ: Signal-to-Noise (S/N) ratio of 3:1 and 10:1, respectively.[1]

  • Resolution (

    
    ):  > 2.0 between 5-Chloro-6-fluoro-1H-indazole and nearest regioisomer (e.g., 4-chloro-5-fluoro analog).
    

Visualizations

Analytical Workflow

This diagram outlines the critical path from sample receipt to data reporting.[1]

HPLC_Workflow Sample Raw Sample (Solid) Prep Dissolution in ACN Dilution 1:10 Sample->Prep Weigh 10mg Filter Filter 0.22 µm PTFE Prep->Filter Clarify HPLC HPLC Injection (C18, Gradient) Filter->HPLC Inject 5µL Detect UV Detection (254 nm) HPLC->Detect Separation Data Integration & Reporting Detect->Data Signal

Caption: Step-by-step analytical workflow for 5-Chloro-6-fluoro-1H-indazole analysis.

Method Development Decision Tree

Use this logic to troubleshoot separation issues, particularly regarding isomer resolution.

Decision_Tree Start Initial Run (C18, Acidic MP) Check Check Resolution (Rs) Start->Check Good Rs > 2.0 Validate Method Check->Good Pass Bad Rs < 1.5 (Co-elution) Check->Bad Fail Isomer Isomer Issue? Bad->Isomer Split Peak? Tailing Peak Tailing? Bad->Tailing Asymmetry? SwitchCol Switch to Phenyl-Hexyl Column Isomer->SwitchCol Selectivity Needed ChangePH Increase Buffer Conc. or Lower pH Tailing->ChangePH Silanol Interaction

Caption: Troubleshooting logic for optimizing resolution and peak shape.

References

  • PubChem. (2025).[1][4] 5-Chloro-1H-indazole Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • SIELC Technologies. (2023).[1] Separation of Indazole Derivatives on Mixed-Mode Columns. SIELC Application Notes. Retrieved from [Link]

  • Organic Chemistry Portal. (2024).[1] Synthesis of Indazoles: Recent Literature. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5-Chloro-6-fluoro-1H-indazole Synthesis

The following Technical Support Center guide is designed for researchers and process chemists working with 5-Chloro-6-fluoro-1H-indazole . This guide moves beyond basic recipe following, focusing on the causality of impu...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide is designed for researchers and process chemists working with 5-Chloro-6-fluoro-1H-indazole . This guide moves beyond basic recipe following, focusing on the causality of impurities, self-validating analytical checks, and corrective workflows.

Status: Operational | Tier: L3 (Senior Application Scientist) Scope: Synthesis, Impurity Profiling, and Troubleshooting[1]

Core Synthetic Route & Impurity Origins

To troubleshoot effectively, you must understand the "genealogy" of your impurities. The industrial standard for this scaffold—and the source of most specific impurities—is the Modified Jacobson Indazole Synthesis (Diazotization of substituted o-toluidines).[1]

Primary Route: 4-Chloro-5-fluoro-2-methylaniline


 Diazonium Salt 

Intramolecular Cyclization

5-Chloro-6-fluoro-1H-indazole.[1]
Process Flow & Impurity Map

The following diagram illustrates the critical nodes where impurities are generated.

IndazoleSynthesis Start Start: 3-Chloro-4-fluorotoluene Nitration Step 1: Nitration (HNO3/H2SO4) Start->Nitration Isomer_Sep Critical Control Point: Isomer Separation Nitration->Isomer_Sep Generates mixture Reduction Step 2: Reduction (Fe/HCl or H2/Pd) Isomer_Sep->Reduction Purified 2-Nitro isomer Imp_Regio Impurity A: 6-Chloro-5-fluoro isomer (Regioselectivity Failure) Isomer_Sep->Imp_Regio Carryover of 6-nitro isomer Aniline Intermediate: 4-Chloro-5-fluoro-2-methylaniline Reduction->Aniline Diazotization Step 3: Diazotization (NaNO2, AcOH/H2O) Aniline->Diazotization Cyclization Step 4: Spontaneous Cyclization Diazotization->Cyclization Imp_Azo Impurity B: Azo Dimers/Tars (Temp > 5°C) Diazotization->Imp_Azo Thermal runaway Imp_SM Impurity C: Unreacted Aniline (Incomplete Diazotization) Diazotization->Imp_SM Stalling Product Target: 5-Chloro-6-fluoro-1H-indazole Cyclization->Product Imp_Regio->Product Co-elutes in HPLC

Caption: Logical flow of impurity generation. Note that the critical "Regioisomer" impurity is often inherited from the starting material precursor, not generated in the final step.

Troubleshooting Guide (Q&A)

Category A: Regioselectivity & Isomers

Q1: I see a "split" peak in my HPLC/LC-MS with the exact same mass (MW 170.57). Is this a tautomer? Diagnosis: It is likely the positional isomer (6-Chloro-5-fluoro-1H-indazole), not a tautomer.[1] 1H- and 2H- tautomers equilibrate rapidly and typically appear as a single averaged peak or broad hump, not distinct split peaks, unless you are using specialized chiral/cold chromatography.[1] Root Cause: The starting material (4-Chloro-5-fluoro-2-methylaniline) contained trace amounts of the isomeric aniline (5-Chloro-4-fluoro-2-methylaniline).[1] This occurs during the nitration of 3-chloro-4-fluorotoluene, where the directing effects of Fluorine (ortho/para) and Methyl (ortho/para) compete.[1] Action Plan:

  • Validate with 1H-NMR (The "Self-Validating" Protocol):

    • Target (5-Cl, 6-F): Look for the proton at C7.[1] It is ortho to the Fluorine.[2] It will show a large coupling constant (

      
      ). The proton at C4 is meta to Fluorine (
      
      
      
      ).[1]
    • Impurity (6-Cl, 5-F): The proton at C4 is ortho to Fluorine (Large

      
      ).[1] The proton at C7 is meta to Fluorine (Small 
      
      
      
      ).
    • If your H7 doublet is small (~5Hz), you have the wrong isomer.

Q2: How do I remove the 6-Chloro-5-fluoro regioisomer? Solution: Separation is difficult due to similar pKa and lipophilicity.[1]

  • Method 1 (Recrystallization): Indazoles often crystallize well from Toluene/Heptane or Ethanol/Water. The 5-Cl-6-F isomer typically has a higher melting point due to better packing symmetry.[1]

  • Method 2 (Chemical Derivatization): If you are proceeding to N-alkylation, perform the alkylation first. The N-alkylated isomers often have significantly different chromatographic retention times compared to the naked indazoles.[1]

Category B: Reaction Failures & Yield

Q3: The reaction turned into a dark, sticky tar during diazotization. What happened? Diagnosis: "Azo-tar" formation.[1][3] Mechanism: The diazonium intermediate is unstable. If the temperature rises above 5°C, or if the ring closure is too slow, the diazonium ion couples with the unreacted aniline (which is electron-rich) to form azo dyes (Ar-N=N-Ar).[1] Corrective Action:

  • Temperature Control: Maintain internal temperature strictly between -5°C and 0°C during nitrite addition.

  • Acid Concentration: Ensure the reaction is strongly acidic (maintain pH < 1). Low acidity leaves free amine (nucleophile) available to attack the diazonium species.

Q4: My product has a low melting point and smells like the starting material. Diagnosis: Incomplete conversion (Impurity C). Solution: Indazoles are amphoteric but weakly acidic (pKa ~14). Anilines are basic.[1]

  • Purification: Dissolve the crude solid in Ethyl Acetate. Wash with 1M HCl .[1] The unreacted aniline will protonate and move to the aqueous layer. The indazole (which is not basic enough to protonate significantly at 1M HCl) will remain in the organic layer.

Impurity Profile Summary

Impurity TypeStructure / IDOriginDetection MethodRemoval Strategy
Regioisomer 6-Chloro-5-fluoro-1H-indazolePrecursor impurity (Nitration selectivity)1H-NMR (

coupling analysis)
Recrystallization (Toluene) or Prep-HPLC
Starting Material 4-Chloro-5-fluoro-2-methylanilineIncomplete DiazotizationLC-MS / TLC (Ninhydrin active)Acid wash (1M HCl)
Azo-Dimer Ar-N=N-Ar speciesThermal decomposition / CouplingVisual (Dark Red/Black color)Silica Gel Chromatography
Over-Halogenated Dichloro/Difluoro analogsImpure Toluene precursorGC-MS / Mass Spec (+34 Da or -16 Da shifts)Distillation of precursor before synthesis

Analytical Reference Data

1H NMR Validation Criteria (DMSO-d6, 400 MHz):

  • H-3 (s):

    
     ppm (Characteristic Indazole CH).[1]
    
  • H-7 (d):

    
     ppm.[1] Critical Check: 
    
    
    
    . (Proton is ortho to F).
  • H-4 (d):

    
     ppm.[1] Critical Check: 
    
    
    
    . (Proton is meta to F).

Note: If H-4 shows the large coupling constant (>9Hz), you have synthesized the 6-Chloro-5-fluoro isomer.[1]

References

  • General Indazole Synthesis (Jacobson Method)

    • Title: Synthesis of Indazoles.[4][5][6][7][8][9][10][11]

    • Source: Organic Chemistry Portal.[1]

    • URL:[Link]

  • Specific Halogenated Analog Synthesis (5-Bromo-4-fluoro)

    • Title: Synthesis method of 5-bromo-4-fluoro-1H-indazole (Patent CN110452177A).[1]

    • Source: Google Patents.[1]

    • URL
    • Relevance: Establishes the validity of the aniline diazotiz
  • Regioselectivity in Indazole Synthesis

    • Title: Regioselective synthesis of novel substituted indazole-5,6-diamine deriv
    • Source: ResearchGate.[1]

    • URL:[Link]

  • Starting Material Preparation (Substituted Anilines)

    • Title: Preparation process of 2-chloro-6-fluoroaniline (Analogous precursor chemistry).[1][12]

    • Source: Google P
    • URL

Sources

Optimization

troubleshooting 5-Chloro-6-fluoro-1H-indazole insolubility

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 5-Chloro-6-fluoro-1H-indazole. This resource is designed to provide in-depth troubleshooting guidance an...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 5-Chloro-6-fluoro-1H-indazole. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during its use in experimental settings, with a primary focus on its characteristic low aqueous solubility. As Senior Application Scientists, we have curated this guide to not only offer solutions but also to explain the underlying chemical principles that govern the behavior of this compound.

Frequently Asked Questions (FAQs)

Why is my 5-Chloro-6-fluoro-1H-indazole not dissolving in my aqueous buffer?

This is the most common issue researchers face with this compound. The insolubility of 5-Chloro-6-fluoro-1H-indazole in aqueous solutions stems from its molecular structure. It is a relatively nonpolar molecule, a property quantified by its predicted octanol-water partition coefficient (logP) of approximately 2.59. This value indicates a preference for a nonpolar environment (like octanol) over a polar one (like water).

The key structural features contributing to this are:

  • Aromatic Indazole Core: The fused bicyclic aromatic ring system is inherently hydrophobic.

  • Halogen Substituents: The chloro and fluoro groups further increase the molecule's lipophilicity.

Therefore, when introduced into a highly polar solvent system like a phosphate-buffered saline (PBS) or Tris buffer, the molecule has a strong tendency to self-associate and precipitate rather than form favorable interactions with water molecules.

I need to prepare a stock solution. What solvent should I use and at what concentration?

For preparing high-concentration stock solutions, it is essential to use a polar aprotic organic solvent.

Recommended Solvents for Stock Solutions:

SolventTypical Max. ConcentrationNotes
Dimethyl Sulfoxide (DMSO)≥ 25 mg/mLThe most common choice. It is a powerful solvent for many poorly soluble compounds. Ensure you are using anhydrous, high-purity DMSO.
N,N-Dimethylformamide (DMF)≥ 20 mg/mLA good alternative to DMSO. Also a polar aprotic solvent.
Ethanol (100%)~5 mg/mLLower solvating power than DMSO or DMF, but may be more compatible with certain cell-based assays at lower final concentrations.
Methanol~5 mg/mLSimilar to ethanol, useful when a protic solvent is acceptable for the stock solution.

Protocol for Preparing a 10 mM DMSO Stock Solution:

  • Weighing: Accurately weigh out 1.71 mg of 5-Chloro-6-fluoro-1H-indazole (Molecular Weight: 170.57 g/mol ).

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the vial containing the compound.

  • Dissolution: Vortex the solution for 1-2 minutes. Gentle warming in a 37°C water bath can also aid dissolution if needed. Ensure the solution is clear with no visible particulates before use.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

How can I increase the solubility of 5-Chloro-6-fluoro-1H-indazole in my aqueous assay buffer?

Directly dissolving this compound in an aqueous buffer is challenging, but its solubility can be improved by modifying the buffer composition. The choice of method will depend on the constraints of your specific experiment.

The indazole ring system contains both a weakly acidic proton (N-H) and a weakly basic nitrogen atom. The predicted pKa of the N-H proton is around 13.52, while the pKa of the conjugate acid of the basic nitrogen is around -0.13. This means that under typical physiological pH (~7.4), the molecule is predominantly in its neutral, uncharged form, which is the least soluble form.

  • Increasing pH: By raising the pH of the buffer to be significantly above the pKa of the N-H group (e.g., pH > 14), you can deprotonate it, forming an anion. This charged species will be more soluble in water. However, such a high pH is often not compatible with biological assays.

  • Decreasing pH: By significantly lowering the pH (e.g., pH < 0), you could protonate the basic nitrogen, forming a cation. Again, this is generally not a viable strategy for biological experiments.

For most applications, pH adjustment is not a practical method for solubilizing this specific compound due to its pKa values falling outside of a biologically compatible range.

A more effective and common strategy is the use of a water-miscible organic co-solvent. The co-solvent reduces the overall polarity of the aqueous buffer, making it more favorable for the nonpolar compound to dissolve.

Workflow for Using a Co-solvent:

start Prepare High-Concentration Stock in 100% DMSO dilute Perform Serial Dilution of Stock Solution in 100% DMSO start->dilute Step 1 spike Spike Final Dilution into Aqueous Assay Buffer dilute->spike Step 2 mix Mix Immediately and Thoroughly (Vortex/Triturate) spike->mix Step 3 check Visually Inspect for Precipitation mix->check Step 4 pass Solution is Clear: Proceed with Experiment check->pass No Precipitate fail Precipitation Occurs: Troubleshoot check->fail Precipitate Observed

Caption: Workflow for preparing aqueous solutions using a co-solvent.

Key Considerations:

  • Final Co-solvent Concentration: Keep the final concentration of the organic co-solvent (e.g., DMSO) in your assay as low as possible, typically below 1% and ideally below 0.5%, as it can have its own biological or chemical effects.

  • Order of Addition: Always add the compound stock solution to the aqueous buffer, not the other way around. This "spike-in" method ensures that the compound is immediately surrounded by a large volume of buffer, which can help prevent it from crashing out of solution. Mix vigorously immediately after addition.

For certain applications, particularly in formulation development, surfactants can be used to create micelles that encapsulate the hydrophobic compound, allowing it to be dispersed in an aqueous medium.

Commonly Used Surfactants:

  • Tween® 20 or Tween® 80

  • Cremophor® EL

The use of these agents is highly application-dependent and requires careful optimization of concentrations to avoid interfering with the experimental system.

My compound precipitated out of solution during my experiment. What happened and how can I fix it?

Precipitation during an experiment, even after successful initial dissolution, can occur for several reasons:

  • Temperature Changes: A decrease in temperature can lower the solubility of the compound, causing it to precipitate. This is common when moving solutions from a 37°C incubator to room temperature.

  • Exceeding the Solubility Limit: The final concentration of your compound in the aqueous buffer may be above its thermodynamic solubility limit, even if it appeared to dissolve initially (forming a supersaturated solution). Over time, this unstable state will resolve by precipitation.

  • Interaction with Assay Components: Components of your assay medium (e.g., proteins in cell culture media) can bind to the compound or the co-solvent, effectively reducing the compound's free concentration and solubility.

Troubleshooting Flowchart for Mid-Experiment Precipitation:

start Precipitation Observed During Experiment q1 Was the final co-solvent concentration >1%? start->q1 a1_yes Reduce co-solvent concentration. Lower the final compound concentration. q1->a1_yes Yes q2 Did the temperature decrease significantly? q1->q2 No end Re-run Experiment with Optimized Conditions a1_yes->end a2_yes Maintain constant temperature. Pre-warm all solutions. q2->a2_yes Yes q3 Is the final compound concentration very high? q2->q3 No a2_yes->end a3_yes Perform a solubility test to determine the max soluble concentration in your buffer. q3->a3_yes Yes q3->end No a3_yes->end

Caption: Decision tree for troubleshooting precipitation issues.

References

  • PubChem. (n.d.). 5-chloro-6-fluoro-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Gallagher, K., et al. (2003). The effect of dimethyl sulfoxide on the activity of the multidrug-resistance protein. European Journal of Biochemistry, 270(15), 3199-3205. Retrieved from [Link]

Reference Data & Comparative Studies

No content available

This section has no published content on the current product page yet.

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.